

Preparation of PMX-53 Stock Solutions: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PMX-53 is a potent and selective cyclic hexapeptide antagonist of the complement C5a receptor (C5aR, CD88).[1][2][3] It is a widely utilized research tool in studies of inflammation, autoimmune diseases, and cancer.[1][3][4] PMX-53 has also been identified as a low-affinity agonist for the Mas-related gene 2 (MrgX2), which is involved in mast cell degranulation.[3][4] [5] Accurate and consistent preparation of PMX-53 stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation of PMX-53 stock solutions for both in vitro and in vivo applications.

Quantitative Data Summary

A summary of the key quantitative data for **PMX-53** is presented in the table below for easy reference.

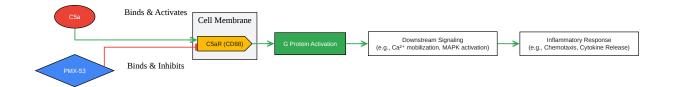


Property	Value	Source(s)
Molecular Weight	896.09 g/mol	[3][6][7][8][9]
Molecular Formula	C47H65N11O7	[3][6][7][9][10]
CAS Number	219639-75-5	[3][6][7][8]
Appearance	White to off-white solid	[3]
Purity	≥95% (HPLC)	[4][11]
IC₅o (C5a Receptor)	~20 nM	[3][4][11]
Solubility (DMSO)	100 mg/mL (111.59 mM)	[6][7][12]
Solubility (Ethanol)	10 mg/mL (11.15 mM)	[6][7]
Solubility (Water)	Soluble to 2 mg/mL; ≥ 50 mg/mL with sonication	[3][4][11]
Storage (Powder)	-20°C for 1 year, -80°C for 2 years	[3][7]
Storage (in Solvent)	-20°C for 1 month, -80°C for 1 year	[7]

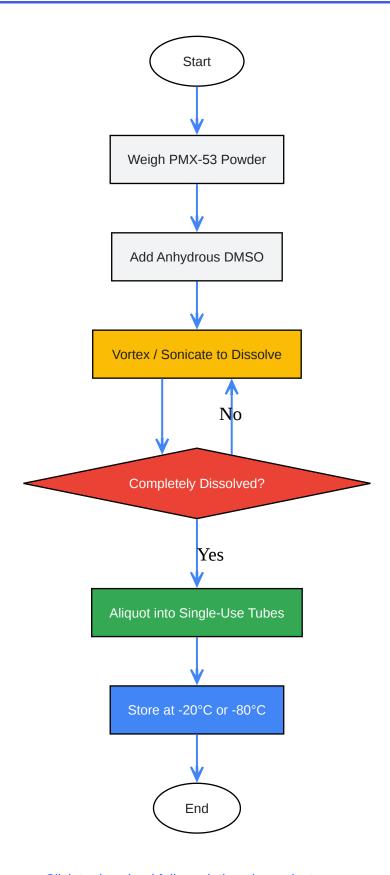
Signaling Pathway of PMX-53

PMX-53 primarily acts by blocking the interaction of the pro-inflammatory anaphylatoxin C5a with its receptor, C5aR (CD88), a G protein-coupled receptor (GPCR). This inhibition prevents the activation of downstream signaling cascades that mediate a wide range of inflammatory responses.









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